Dihydrosterculate

Descripción

Contextualization of Cyclopropane (B1198618) Fatty Acids (CPA-FAs) in Biological Systems

Cyclopropane fatty acids (CPA-FAs) are a unique class of lipids characterized by a three-membered carbon ring within their fatty acid chain. These fascinating molecules are found in a variety of organisms, including bacteria and plants. pnas.orgnih.gov In bacteria, CPA-FAs are synthesized by the addition of a methylene (B1212753) group from S-adenosylmethionine to the double bond of unsaturated fatty acids already incorporated into phospholipids (B1166683). pnas.orgnih.gov This modification of the cell membrane is often associated with the bacterial response to environmental stressors. nih.gov The presence of the cyclopropane ring introduces a rigid kink in the fatty acid chain, which can alter the physical properties of cell membranes, such as fluidity and packing density. chemrxiv.org This adaptation is thought to help protect bacterial cells from damage caused by harsh conditions like low pH and extreme temperatures. nih.govchemrxiv.org

In the plant kingdom, CPA-FAs are typically found as minor components, often alongside the more abundant cyclopropene (B1174273) fatty acids (CPE-FAs). pnas.orgnih.gov They have been identified in various parts of the plant, including seeds, leaves, stems, and roots of several plant orders like Malvales, Fabales, and Sapindales. pnas.orgnih.gov While their role in plants is not as extensively studied as in bacteria, it is suggested that they may contribute to defense mechanisms against fungal pathogens and serve as energy stores in seeds. nih.gov

Significance of Dihydrosterculate within the CPA-FA Class for Academic Inquiry

This compound, also known as cis-9,10-methyleneoctadecanoic acid, holds particular importance for scientific investigation within the CPA-FA class. frontiersin.org It is a direct biosynthetic precursor to sterculic acid, a major cyclopropene fatty acid found in the seed oil of plants like Sterculia foetida. pnas.orgnih.gov The study of this compound provides a crucial window into the biosynthesis of these unique carbocyclic fatty acids in plants. nih.govscispace.com Understanding the formation of this compound from oleic acid is the first step in unraveling the complete pathway that leads to the production of cyclopropene fatty acids. nih.govscispace.com

Furthermore, the enzymatic processes involved in the synthesis of this compound are of significant interest. The enzymes responsible, known as cyclopropane fatty acid synthases (CFAS), catalyze the transfer of a methylene group to a double bond, a chemically challenging reaction. Studying these enzymes, particularly their structure, function, and substrate specificity, can provide valuable insights for biocatalysis and the development of novel synthetic methods. The production of this compound in transgenic plants has also been explored, highlighting its potential for industrial applications. frontiersin.org

Overview of Key Research Areas Pertaining to this compound

Research on this compound encompasses several key areas:

Biosynthesis: A primary focus is on elucidating the biosynthetic pathway of this compound. This involves identifying the precursor molecules, the enzymes that catalyze the reactions, and the cellular compartments where these processes occur. nih.govscispace.com Studies have shown that this compound is synthesized from oleic acid through the addition of a methylene group donated by S-adenosylmethionine. pnas.orgnih.govnih.gov

Enzymology: The characterization of cyclopropane fatty acid synthases (CFAS) is a significant area of research. This includes understanding the enzyme's structure, catalytic mechanism, and what determines its substrate preferences. nih.gov

Natural Occurrence: Investigating the distribution and concentration of this compound in various organisms, particularly in different plant tissues and bacterial species, is crucial for understanding its biological roles. nih.govfrontiersin.org

Metabolism: Research also explores the metabolic fate of this compound, including its conversion to other fatty acids, such as sterculic acid, and its incorporation into complex lipids like phospholipids and triacylglycerols. nih.govoup.com

Analytical Methods: The development and refinement of analytical techniques are essential for the accurate detection, identification, and quantification of this compound in complex biological samples. aocs.orgcdc.govfrontiersin.org

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically accurate overview of the chemical compound this compound, focusing exclusively on the research aspects outlined above. The objective is to present detailed information on its biosynthesis, physical and chemical properties, analytical methods for its characterization, and its natural occurrence and metabolic pathways. The content will be structured to follow a logical progression, starting from its formation to its role in biological systems. This article will not include information on dosage, administration, or safety profiles, adhering strictly to the specified research-oriented scope.

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H35O2- |

|---|---|

Peso molecular |

295.5 g/mol |

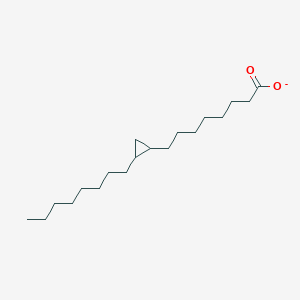

Nombre IUPAC |

8-(2-octylcyclopropyl)octanoate |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/p-1 |

Clave InChI |

PDXZQLDUVAKMBQ-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCC1CC1CCCCCCCC(=O)[O-] |

Sinónimos |

9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |

Origen del producto |

United States |

Elucidation of Dihydrosterculate Biosynthetic Pathways

Enzymatic Synthesis of Dihydrosterculate from Oleate (B1233923)

The formation of this compound from oleic acid is a well-defined enzymatic process. Research has identified the key enzyme, the methyl donor, and the primary molecular location for this conversion.

Role of Cyclopropane (B1198618) Fatty Acid Synthase (CPA-FAS) in this compound Formation

The central enzyme responsible for the synthesis of this compound is Cyclopropane Fatty Acid Synthase (CPA-FAS). google.comnih.govpnas.orgnih.govnih.govscispace.compnas.org This enzyme catalyzes the addition of a methylene (B1212753) group across the double bond of oleic acid to form the cyclopropane ring of this compound. nih.govscispace.com In plants like Sterculia foetida, the CPA-FAS is a membrane-associated protein found in the microsomal fraction. nih.gov The proposed pathway involves an initial formation of dihydrosterculic acid from oleic acid. google.comscispace.com This is then followed by the desaturation of dihydrosterculic acid to produce sterculic acid. google.comscispace.com In bacteria, the CPA-FAS is a soluble enzyme. pnas.orgnih.gov

S-Adenosylmethionine as the Methylene Donor in this compound Biosynthesis

The methylene group required for the formation of the cyclopropane ring is donated by S-adenosylmethionine (SAM). google.comnih.govpnas.orgnih.govnih.govscispace.compnas.org In vitro assays using extracts from S. foetida seeds have confirmed that SAM serves as the methylene donor for the synthesis of this compound from oleate. nih.govpnas.orgnih.gov Radioisotope labeling experiments have further solidified this, showing that the labeled methylene group from S-adenosyl-methionine is incorporated into oleate to produce this compound. google.comscispace.com This mechanism is consistent across both plant and bacterial systems. pnas.orgnih.gov

Phosphatidylcholine as a Substrate and Primary Accumulation Site for this compound

In plants, the substrate for CPA-FAS is not free oleic acid, but rather oleic acid that is esterified to a phospholipid. Specifically, oleoyl-phosphatidylcholine has been identified as the substrate for the enzyme. google.comnih.gov Kinetic experiments have demonstrated that this compound is synthesized from oleic acid located at the sn-1 position of phosphatidylcholine (PC). nih.govresearchgate.net Following its synthesis, this compound primarily accumulates in phosphatidylcholine in both native plant systems and transgenic systems expressing the synthase. nih.govpnas.orgpnas.org Over 90% of the this compound is found esterified to the sn-1 position of PC. nih.gov

Genetic and Molecular Characterization of this compound Synthases

The genes encoding the enzymes responsible for this compound synthesis have been identified, cloned, and functionally characterized, providing deeper insights into their structure and mechanism.

Identification and Cloning of Plant Cyclopropane Fatty Acid Synthase Genes (e.g., Sterculia foetida CPA-FA Synthase, SfCPA-FAS)

The gene for CPA-FAS has been successfully isolated and cloned from developing seeds of Sterculia foetida (SfCPA-FAS). google.comnih.govnih.govnih.gov Analysis of the predicted protein revealed that it is significantly larger than its bacterial counterparts. pnas.orgnih.gov The plant enzyme appears to be a fusion of two domains: an FAD-containing oxidase-like domain at the N-terminus and a methyltransferase domain at the C-terminus, the latter of which shares homology with bacterial CPA-FA synthases. pnas.orgnih.gov The gene from S. foetida was identified through an expressed sequence tag (EST) approach from a cDNA library of developing seeds. nih.govpnas.org

Functional Expression of this compound Synthase in Heterologous Systems (e.g., Transgenic Tobacco Suspension Cells)

Unraveling the Synthesis of this compound: A Key Intermediate in Cyclopropane and Cyclopropene (B1174273) Fatty Acid Metabolism

The biosynthesis of this compound, a cyclopropane fatty acid (CPA), represents a pivotal step in the formation of unique cyclic fatty acids in certain plants and bacteria. This article delves into the intricate enzymatic processes that govern the creation of this compound and its subsequent conversion to the cyclopropenoid fatty acid, sterculate.

Metabolic Integration and Regulation of Dihydrosterculate

Dihydrosterculate in Glycerolipid Metabolism

Once synthesized, this compound is integrated into the cellular lipid network, primarily involving triacylglycerols (TAGs) and phosphatidylcholine (PC).

The process is believed to follow the established acyl-CoA-dependent pathways of TAG synthesis. pagepress.orgaocs.org Once dihydrosterculoyl-CoA is available in the cellular acyl-CoA pool, it can be utilized by acyltransferases in the endoplasmic reticulum. The final step of TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to a diacylglycerol molecule. pagepress.orgnih.gov Studies on medium-chain fatty acids suggest that different DGAT isoforms, such as DGAT1 and DGAT2, can exhibit substrate preferences, which likely influences the efficiency of DHSA incorporation into TAGs. nih.govnih.gov For instance, in mammalian systems, DGAT1 is the primary enzyme for hepatic medium-chain fatty acid-containing TAG synthesis. nih.gov This suggests that the specific enzymatic machinery of the cell is a key determinant in the accumulation of DHSA within storage lipids.

Research involving the transient expression of CPFAS in Nicotiana benthamiana leaves has demonstrated the successful accumulation of DHSA in TAGs. The co-expression of a plant diacylglycerol acyltransferase with CPFAS further enhanced DHSA accumulation, reaching up to 15% in the TAG fraction. frontiersin.org

Table 1: Dihydrosterculic Acid (DHSA) Content in Transgenic Organisms

| Organism/System | Genetic Modification | DHSA Content (% of Total Fatty Acids) | Lipid Fraction Analyzed | Reference |

|---|---|---|---|---|

| Nicotiana benthamiana Leaf | Transient expression of CPFAS + DGAT | Up to 15% | Triacylglycerol (TAG) | frontiersin.org |

| Nicotiana benthamiana Leaf | Expression of E. coli CPFAS | 1-2% | Triacylglycerol (TAG) | frontiersin.org |

| Tobacco Suspension Cells | Expression of S. foetida CPFAS | Up to 6.2% | Total Fatty Acids | pnas.org |

In plants, the synthesis of this compound occurs via the cyclopropanation of an oleoyl (B10858665) group that is already esterified to phosphatidylcholine (PC), a major membrane phospholipid. frontiersin.orgpnas.org This makes PC a central hub for the metabolic flux of DHSA. In vivo labeling experiments have shown that newly synthesized this compound accumulates predominantly in PC. pnas.org

To be incorporated into storage TAGs, the DHSA must be channeled from PC. This is accomplished through "acyl editing," a deacylation-reacylation cycle that exchanges fatty acids between PC and the acyl-CoA pool. nih.govfrontiersin.org This process is critical for moving fatty acids that are modified on PC, such as polyunsaturated fatty acids (PUFAs) and, by extension, DHSA, into the pathways for TAG assembly. nih.govnih.gov

The acyl editing cycle involves several key enzymatic steps:

Deacylation: The DHSA acyl chain is removed from the PC molecule. This can be catalyzed by a phospholipase A2 (PLA2) or through the reverse action of lysophosphatidylcholine (B164491) acyltransferase (LPCAT). aocs.orgnih.gov

Acyl-CoA Formation: The released free DHSA is activated to dihydrosterculoyl-CoA.

Re-esterification: The dihydrosterculoyl-CoA joins the cytosolic acyl-CoA pool, from which it can be used by glycerol-3-phosphate pathway enzymes, such as diacylglycerol acyltransferase (DGAT), to synthesize TAGs. aocs.orgnih.gov

The enzymes responsible for acyl editing, particularly LPCAT1 and LPCAT2 in Arabidopsis, are crucial for controlling the flux of fatty acids through PC and into TAGs. nih.gov Mutations in these enzymes significantly reduce the amount of PC-modified fatty acids found in seed oil. nih.govnih.gov Therefore, the efficiency of acyl editing directly impacts the cell's ability to accumulate DHSA in its storage lipids.

Integration of this compound Acyl Chains into Triacylglycerols (TAGs)

Cellular and Subcellular Compartmentalization of this compound Metabolism

Metabolic pathways are often segregated within specific cellular compartments to optimize efficiency and regulation. harvard.edufrontiersin.orgembopress.org The biosynthesis of this compound and its assembly into other lipids are prime examples of this principle.

The endoplasmic reticulum (ER) is the primary site for the synthesis of this compound and its subsequent incorporation into glycerolipids in eukaryotes like plants. aocs.orgpnas.org Several lines of evidence support this localization:

Enzyme Localization: The plant cyclopropane (B1198618) fatty acid synthase (CPFAS) from Sterculia foetida behaves as a membrane-associated protein. pnas.org Cell fractionation studies revealed that approximately 70% of the total CPFAS activity is recovered in the microsomal pellet, which is rich in ER fragments. pnas.org

Substrate Availability: The substrate for plant CPFAS is oleoyl-phosphatidylcholine (oleoyl-PC). frontiersin.orgpnas.org PC is a major structural component of the ER membrane, making it readily accessible to ER-localized or associated enzymes. aocs.org

Lipid Assembly Site: The ER is the central hub for glycerolipid synthesis, including the assembly of TAGs. aocs.orgnih.govmsu.edu Key enzymes of the TAG biosynthetic pathway, such as diacylglycerol acyltransferase (DGAT), are integral membrane proteins of the ER. nih.gov

Therefore, the ER provides an integrated platform where oleic acid on PC is first converted to this compound, which can then be directly channeled into TAG synthesis through the action of other ER-resident enzymes. aocs.orgpnas.org This colocalization of synthesis and assembly pathways within the ER membrane system facilitates the efficient production and packaging of DHSA into storage lipids. embopress.org

Regulatory Mechanisms Governing this compound Biosynthesis and Accumulation

The production of this compound is a tightly controlled process, regulated primarily at the level of the enzyme responsible for its synthesis, cyclopropane fatty acid synthase (CFAS).

In bacteria, the regulation of the cfa gene, which encodes CFAS, is complex and occurs at both transcriptional and post-transcriptional levels, allowing the cell to modify its membrane composition in response to environmental cues. asm.orgnih.gov

Transcriptional Regulation:

Growth Phase: The expression of the cfas gene is often induced as bacterial cells transition from the exponential growth phase to the stationary phase. nih.gov

Stress Response: Various environmental stresses trigger the upregulation of cfas transcription. In Pseudomonas aeruginosa, the oxidative stress regulator OxyR controls cfas expression. nih.gov In E. coli, acid stress is a known inducer. asm.org This suggests that CFA synthesis is a general adaptation mechanism to cope with challenging environments. frontiersin.orgnih.gov

Post-transcriptional Regulation: A sophisticated network of small non-coding RNAs (sRNAs) fine-tunes cfa expression after the gene has been transcribed. asm.orgnih.gov This regulation primarily targets the long 5' untranslated region (UTR) of the cfa mRNA. nih.govbiorxiv.org

sRNA-Mediated Activation: The sRNA RydC is a potent activator of cfa expression. asm.orgnih.gov It binds to the cfa mRNA and stabilizes the transcript, likely by preventing its degradation by RNase E. nih.gov More recent evidence suggests RydC functions primarily by modulating Rho-dependent transcription termination within the 5' UTR. biorxiv.org

sRNA-Mediated Repression: Other sRNAs, such as CpxQ , act as repressors of cfa. asm.orgbiorxiv.org

Regulatory Networks: The expression and activity of these sRNAs are themselves regulated by a hierarchy of transcription factors and other sRNAs. For example, the transcription factor YieP represses the transcription of rydC. asm.orgasm.org In turn, the sRNA FnrS represses the translation of yieP, thereby indirectly activating cfa. asm.org Another sRNA, OmrB , which is controlled by the osmotic stress regulator OmpR, can antagonize the activating effect of RydC. asm.org

This intricate regulatory web allows the cell to integrate multiple environmental signals—such as nutrient availability, pH, and osmotic stress—to precisely control the level of cyclopropanation in its membrane lipids. asm.orgnih.gov

Table 2: Key Molecular Regulators of Bacterial cfa Gene Expression

| Regulator | Type | Role | Mechanism of Action | Reference |

|---|---|---|---|---|

| OxyR | Transcription Factor | Activator | Induces transcription in response to oxidative stress. | nih.gov |

| YieP | Transcription Factor | Indirect Repressor | Represses the transcription of the activator sRNA, RydC. | asm.orgasm.org |

| OmpR | Transcription Factor | Indirect Regulator | Controls the expression of the sRNA OmrB. | asm.org |

| RydC | Small RNA (sRNA) | Activator | Stabilizes cfa mRNA; antagonizes Rho-dependent termination. | asm.orgnih.govbiorxiv.org |

| CpxQ | Small RNA (sRNA) | Repressor | Modulates Rho-dependent termination. | asm.orgbiorxiv.org |

| FnrS | Small RNA (sRNA) | Indirect Activator | Represses translation of YieP, a repressor of RydC. | asm.org |

| OmrB | Small RNA (sRNA) | Antagonist | Opposes the activating function of RydC on cfa. | asm.org |

Interplay with Broader Lipid Metabolism Regulatory Pathways (e.g., AKT, AMPK, SREBP)

The metabolic effects of this compound are not isolated events but are intricately connected with the central signaling networks that govern cellular energy homeostasis and lipid metabolism. While direct studies comprehensively detailing the interaction of this compound with the AKT, AMP-activated protein kinase (AMPK), and sterol regulatory element-binding protein (SREBP) pathways are limited, its known molecular targets—primarily stearoyl-CoA desaturase-1 (SCD-1) inhibition and peroxisome proliferator-activated receptor-alpha (PPARα) activation—provide a strong basis for understanding its indirect influence on these crucial regulatory cascades.

The inhibition of SCD-1 by this compound can trigger a cascade of signaling events. Research has shown that the inhibition of SCD-1 leads to the activation of AMPK and the downregulation of the AKT pathway. scu.edu.cnaacrjournals.orgnih.govresearchgate.netfrontiersin.orgnih.gov Concurrently, SCD-1 inhibition has been found to suppress SREBP signaling, which is a master regulator of lipogenesis. physiology.orgmdpi.comfrontiersin.org

Through these primary effects on SCD-1 and PPARα, this compound can be inferred to modulate the activity of AKT, AMPK, and SREBP, thereby influencing broader lipid metabolism.

Research Findings on the Downstream Effects of this compound's Known Targets:

Table 1: Effects of SCD-1 Inhibition on Major Metabolic Signaling Pathways

| Pathway | Effect of SCD-1 Inhibition | Observed Consequence | References |

| AMPK | Activation | Increased phosphorylation of AMPK. | scu.edu.cnnih.govplos.orgresearchgate.netplos.org |

| AKT | Downregulation/Inhibition | Decreased phosphorylation of AKT. | scu.edu.cnaacrjournals.orgresearchgate.netfrontiersin.orgnih.gov |

| SREBP | Suppression | Reduced expression and processing of SREBP-1 and SREBP-2. | physiology.orgmdpi.comfrontiersin.org |

Table 2: Effects of PPARα Activation on Major Metabolic Signaling Pathways

| Pathway | Effect of PPARα Activation | Observed Consequence | References |

| AMPK | Activation | Increased AMPK activity. | nih.gov |

| AKT | Inhibition | Decreased phosphorylation of AKT. | nih.govresearchgate.netnih.govmdpi.com |

| SREBP | Complex Regulation | Can increase cleavage of SREBP-1c but also suppress the LXR-SREBP-1c pathway. | nih.govnih.govresearchgate.netresearchgate.netoup.comresearchgate.net |

These findings underscore the potential of this compound to act as a significant modulator of hepatic and systemic lipid metabolism through its influence on these central regulatory pathways. The interplay between these signaling networks is complex and context-dependent, and further research is necessary to fully elucidate the precise mechanisms and net effects of this compound administration.

Biological Significance and Functional Roles of Dihydrosterculate in Organisms

Occurrence and Distribution of Dihydrosterculate in Plant Species

This compound is a notable component of certain plant lipids, with its presence meticulously documented in various species. Its distribution is not uniform, being particularly concentrated in the seed oils of some plants while also appearing in other tissues.

Presence in Seed Oils

The seed oils of specific plants are particularly rich sources of this compound. For instance, the seed oil of Litchi chinensis (lychee) is distinguished by its high concentration of cyclopropanoid acids, containing approximately 41% dihydrosterculic acid, which is cis-9,10-methyleneoctadecanoic acid. rsc.orgresearchgate.net This makes it one of the most significant natural sources of this particular fatty acid. rsc.org Similarly, this compound is a precursor in the biosynthesis of sterculic acid, the primary cyclopropene (B1174273) fatty acid found in the seed oil of Sterculia foetida. core.ac.ukoup.com The synthesis process involves the conversion of oleate (B1233923) to this compound. core.ac.uk

| Plant Species | Common Name | This compound Content |

|---|---|---|

| Litchi chinensis | Lychee | Approximately 41% of total fatty acids rsc.org |

| Sterculia foetida | Java Olive | Present as a precursor to sterculic acid core.ac.ukoup.com |

Broader Distribution Across Plant Tissues

The presence of cyclopropane (B1198618) and cyclopropene fatty acids is not limited to seeds. In plants belonging to the Malvaceae family, these unique fatty acids have been identified in various tissues, including the root, leaf, stem, and callus. nih.gov The distribution of vascular tissues like xylem and phloem, which are responsible for transport, is central in roots, arranged in bundles near the edge of stems, and grouped into veins in leaves. weebly.comngsmagnified.com Mechanical tissues, such as collenchyma and sclerenchyma, provide structural support and are prominent in stems and leaves but generally absent in roots. biosmartnotes.com The specific localization of this compound within these tissues and its physiological role in each part of the plant are areas of ongoing research.

This compound in Microbial Systems

In the microbial world, particularly in bacteria, the synthesis of cyclopropane fatty acids, including this compound, is a well-documented phenomenon. This modification of membrane lipids plays a crucial role in the survival and adaptation of these microorganisms.

Synthesis of Cyclopropane Fatty Acids in Bacteria

The formation of cyclopropane fatty acids is a common feature in many bacterial species, including the well-studied Escherichia coli and the pathogenic Mycobacterium tuberculosis. jax.orgpnas.org In E. coli, the synthesis of cyclopropane fatty acids is most prominent as the bacterial culture enters the stationary phase of growth. asm.orgasm.org This process involves the conversion of unsaturated fatty acids already present in the membrane phospholipids (B1166683) into their cyclopropane derivatives. nih.gov

Mycobacterium tuberculosis, the causative agent of tuberculosis, also modifies its mycolic acids, which are key components of its cell wall, through cyclopropanation. pnas.orgnih.govnih.gov This modification is considered a significant factor in the bacterium's virulence and persistence. nih.gov The mycolic acids of M. tuberculosis are complex, long-chain fatty acids that can contain one or more cyclopropane rings. nih.govasm.org The presence of these rings is believed to contribute to the low permeability of the mycobacterial cell wall and its resistance to certain drugs. nih.govplos.org

Distinct Enzymatic Mechanisms in Bacterial Cyclopropane Fatty Acid Synthesis

The synthesis of cyclopropane fatty acids in bacteria is catalyzed by a class of enzymes known as cyclopropane fatty acid (CFA) synthases. nih.govucl.ac.uk These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the methylene (B1212753) group that is added across the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. jax.orgnih.gov

In E. coli, a single CFA synthase is responsible for this modification. acs.org The enzyme acts on the unsaturated fatty acids of the membrane phospholipids. nih.gov The regulation of CFA synthesis in E. coli is tied to the growth phase, with the expression of the cfa gene being controlled by the stationary phase sigma factor, RpoS. asm.orgasm.org

Mycobacterium tuberculosis possesses a family of S-adenosyl-methionine-dependent methyltransferases that are responsible for the cyclopropanation of its mycolic acids. plos.org These enzymes exhibit a high degree of sequence and structural homology but have distinct functions in modifying the mycolic acid structure. asm.orgplos.org For example, different enzymes are responsible for creating cis or trans cyclopropane rings at specific positions within the mycolic acid molecule. nih.govplos.org

| Bacterium | Key Enzyme(s) | Substrate | Regulation/Significance |

|---|---|---|---|

| Escherichia coli | Cyclopropane Fatty Acid (CFA) Synthase acs.org | Unsaturated fatty acids in membrane phospholipids nih.gov | Induced in stationary phase, regulated by RpoS asm.orgasm.org |

| Mycobacterium tuberculosis | Family of S-adenosyl-methionine-dependent methyltransferases plos.org | Mycolic acid precursors plos.org | Contributes to virulence, persistence, and cell wall integrity nih.gov |

Hypothesized Biological Functions and Adaptive Roles

The presence of this compound and other cyclopropane fatty acids in both plants and bacteria suggests that they confer specific adaptive advantages. The proposed functions are primarily related to stress response and the maintenance of membrane integrity.

In bacteria, the conversion of unsaturated fatty acids to cyclopropane fatty acids is often a response to environmental stressors. mdpi.com It is hypothesized that this modification helps to maintain membrane fluidity and stability under adverse conditions such as acidic pH, high temperatures, and the presence of toxic compounds. frontiersin.orgresearchgate.net For instance, in some bacteria, the presence of cyclopropane fatty acids has been linked to increased resistance to acid stress. asm.org The cyclopropanation of membrane lipids can alter the physical properties of the membrane, potentially reducing its permeability and protecting the cell from harmful external agents. nih.gov

In plants, the functions of cyclopropane fatty acids are less well understood but are also thought to be related to stress adaptation. frontiersin.orgresearchgate.net Their presence in various plant tissues suggests roles beyond simple energy storage in seeds. nih.gov It has been proposed that these fatty acids may contribute to the plant's defense against fungal pathogens.

The unique chemical structure of this compound, with its rigid cyclopropane ring, imparts distinct physical properties to the membranes in which it is incorporated. This structural feature is at the heart of its hypothesized roles in helping organisms to withstand and adapt to challenging environmental conditions.

Proposed Involvement in Plant Stress Response and Membrane Adaptation (e.g., pH, Salt, Drought, Temperature)

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CFA), is believed to play a significant role in how organisms, particularly plants and bacteria, adapt to environmental challenges. nih.gov The presence of the cyclopropane ring within the fatty acid chain imparts unique physicochemical properties that affect cell membrane structure and function. illinois.eduacs.org This is crucial for survival under conditions of stress such as adverse pH, high salinity, drought, and extreme temperatures. nih.gov

The primary role of CFAs like this compound in stress adaptation is linked to their ability to modify cell membranes. researchgate.net In response to environmental stressors, which can compromise membrane integrity and fluidity, organisms often increase the proportion of CFAs in their membrane phospholipids. researchgate.netontosight.ai For instance, abiotic stresses can lead to secondary oxidative stress, causing the oxidation of unsaturated fatty acids and a reduction in membrane stability. mdpi.com The introduction of CFAs helps to counteract these effects.

The proposed functions of cyclopropane fatty acids in membrane adaptation to various stressors are summarized below.

| Stressor | Effect on Cell Membrane | Proposed Role of this compound and other CFAs |

| pH (Acidic) | Disruption of membrane potential and integrity. | The conversion of unsaturated fatty acids to CFAs in bacteria is a key response to acid stress, helping to maintain membrane stability. mdpi.com |

| Salt | Osmotic stress leading to cellular dehydration and altered membrane properties. | CFA synthesis is proposed as a response to salt stress, helping to adapt membranes to the changing osmotic environment. nih.gov |

| Drought | Cellular dehydration, destabilization of membrane structure, and increased permeability. mdpi.comfrontiersin.org | The incorporation of CFAs into membranes is suggested to be a mechanism to maintain membrane integrity and function during water deficit. nih.gov |

| Temperature | Heat stress can cause hyper-fluidity, while cold stress decreases fluidity, both disrupting membrane function. mdpi.com | CFAs may help maintain optimal membrane fluidity across a range of temperatures, stabilizing the membrane at high temperatures and preventing excessive rigidity at low temperatures. nih.govontosight.ai |

Research has focused on producing dihydrosterculic acid in plants as a potential method for creating valuable oleochemicals with high oxidative stability and good lubricity at low temperatures. nih.gov This involves expressing cyclopropane fatty acid synthase (CPFAS) enzymes, which catalyze the formation of the cyclopropane ring from oleic acid. nih.gov

Contribution to the Bioactivity Spectrum of Cyclopropane-Containing Natural Products

The cyclopropane ring, the defining structural feature of this compound, is a key motif found in a diverse array of natural products that exhibit a wide range of biological activities. mdpi.comresearchgate.net Though relatively uncommon compared to other cyclic structures, the presence of this strained three-membered ring often confers potent and specific bioactivities, including antimicrobial, cytotoxic, antiviral, and immunosuppressive properties. mdpi.comresearchgate.netsemanticscholar.org

The antimicrobial and antifungal activities of cyclopropane-containing compounds are well-documented. mdpi.com Some CFAs can inhibit key enzymes involved in the biosynthesis of fatty acids in microorganisms or cause significant disruption to the integrity of their cell membranes. mdpi.com For example, majusculoic acid, isolated from marine cyanobacteria, is a cyclopropane fatty acid with proven antifungal properties. mdpi.com Dihydrosterculic acid itself, produced by the marine bacterium Labrenzia sp., has demonstrated growth inhibition against a range of Gram-negative and Gram-positive bacteria. mdpi.com

Beyond direct antimicrobial action, the cyclopropane moiety contributes to the bioactivity of more complex molecules. mdpi.comsioc-journal.cn Many of these natural products are of interest for drug discovery and development. sioc-journal.cnmdpi.comresearchgate.net For instance, compounds containing cyclopropane rings have been isolated from various sources, including fungi and marine cyanobacteria, and have shown potential as anticancer and antiviral agents. semanticscholar.orgnih.gov The synthesis of analogues of a Lactobacillus plantarum glycolipid containing dihydrosterculic acid revealed moderate to promising cytotoxic activity against several human cancer cell lines, including prostate (DU145), lung (A549), ovarian (SKOV3), and breast (MCF7) cancer cells. nih.govresearchgate.net

The table below highlights some examples of bioactive natural products that feature a cyclopropane ring, illustrating the diverse functional roles this structural unit can play.

| Compound Class / Example | Source Organism | Type of Bioactivity | Reference |

| Dihydrosterculic Acid | Labrenzia sp. (Marine Bacterium) | Antibacterial | mdpi.com |

| Majusculoic Acid | Marine Cyanobacteria | Antifungal | mdpi.com |

| Curacins | Marine Cyanobacteria | Cytotoxic | mdpi.com |

| Sydocyclopropanes A-D | Aspergillus sydowii (Deep-Sea Fungus) | Antiviral (H1N1) | semanticscholar.org |

| Cocosolide | Marine Cyanobacteria | Immunosuppressant | mdpi.com |

| Dihydrosterculic Acid-based Glycolipid Analogue | Synthetic (based on Lactobacillus plantarum glycolipid) | Cytotoxic (Anticancer) | nih.govresearchgate.net |

| Jawsamycin | Streptomyces sp. | Antibacterial | semanticscholar.org |

The unique, strained structure of the cyclopropane ring makes these molecules challenging targets for chemical synthesis but also provides a rigid scaffold that can interact with biological targets in a highly specific manner. researchgate.netsioc-journal.cn This structural feature is found in a variety of chemical classes, including fatty acids, terpenoids, steroids, and alkaloids, underscoring its versatility in conferring biological activity across the natural world. researchgate.netsemanticscholar.org

Advanced Analytical Methodologies for Dihydrosterculate Research

Chromatographic Techniques for Dihydrosterculate Separation and Detection

Chromatography is fundamental to isolating this compound from complex lipid mixtures, enabling its accurate detection and measurement. Both gas and liquid chromatography platforms are routinely employed, each offering distinct advantages for this compound analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid profiling following appropriate derivatization. thermofisher.com For this compound, analysis typically involves its conversion into a more volatile fatty acid methyl ester (FAME), specifically methyl this compound. mdpi.comasm.org This derivatization is a critical step, as the high temperatures used in the GC inlet and column can degrade certain fatty acids if they are not in a heat-stable form. chinayyhg.com

The process begins with the injection of the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. thermofisher.comgetenviropass.com Methyl this compound is then identified based on its specific retention time and, more definitively, by its mass spectrum generated upon entering the mass spectrometer. mdpi.com The mass spectrometer ionizes the eluted compound, and the resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for confirmation. mdpi.comresearchgate.net

Quantitative analysis is achieved by integrating the peak area of the analyte and comparing it to the response of an external or internal standard. nih.govnih.gov For instance, quantitative methods have been developed for CPFAs in various matrices, including cheese and milk fat, demonstrating the robustness of GC-MS for determining the concentration of this compound. mdpi.com

| Parameter | Description | Common Practice / Example | Reference |

|---|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability. | Transesterification to form Fatty Acid Methyl Esters (FAMEs), such as methyl this compound. Silylation is an alternative. | mdpi.commdpi.com |

| Column | The stationary phase where separation occurs. | Apolar capillary columns are often used for FAME separation. | mdpi.com |

| Identification | Method of confirming the compound's identity. | Based on retention time and comparison of the electron impact (EI) mass spectrum with reference libraries (e.g., NIST). | mdpi.comresearchgate.net |

| Quantification | Method of determining the amount of the compound. | Integration of peak response calibrated against authentic standards or internal standards. | nih.gov |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful alternative for analyzing this compound, especially for samples that are thermally sensitive or when analyzing the intact lipids containing the fatty acid. An analytical method for quantifying CPFAs, including dihydrosterculic acid, in cottonseed involves derivatization with 2-bromoacetophenone (B140003) to produce phenacyl esters. ebi.ac.uk These derivatives are then separated using dual-column reverse-phase HPLC and quantified. ebi.ac.uk

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in lipidomics for analyzing the specific classes of lipids that incorporate this compound. For example, LC-MS/MS has been used to identify and quantify phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species containing cyclopropane (B1198618) fatty acids in genetically modified plant tissues. nih.gov This approach allows researchers to understand how this compound is distributed among different lipid molecules within a cell.

| Technique | Analyte Form | Derivatization Example | Application Focus | Reference |

|---|---|---|---|---|

| HPLC-UV | Free Fatty Acid | Phenacyl esters (with 2-bromoacetophenone) for UV detection. | Quantification of total CPFAs in oils and meals. | ebi.ac.uk |

| LC-MS/MS | Intact Lipid | None required; analysis of naturally occurring lipids. | Identifying specific lipid species (e.g., PC, PE) containing this compound. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of this compound (e.g., as Methyl this compound)

Spectroscopic and Imaging Techniques in this compound Studies

Spectroscopic methods provide deep structural insights and can reveal the spatial organization of molecules within tissues. For this compound research, mass spectrometry imaging and nuclear magnetic resonance spectroscopy are particularly valuable.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that maps the spatial distribution of biomolecules directly in tissue sections without the need for extraction or labeling. nih.gov This technology has been adapted to visualize the complex distribution of lipids at a cellular resolution, providing a snapshot of metabolic activity within tissues. nih.gov

In the context of CPFA research, MALDI-MSI can be used to uncover the detailed molecular distribution of major storage and membrane lipids, including those containing this compound, in tissues such as cotton embryos. nih.gov By analyzing the mass-to-charge ratio of ions desorbed from specific locations on a tissue slice, researchers can generate comprehensive lipidomics images. researchgate.net This reveals previously unseen differences in the spatial arrangement of lipids, offering a new level of understanding of their biochemical roles and metabolic compartmentalization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR have been used to characterize the precise structure of dihydrosterculic acid and its methyl ester. mdpi.comnih.gov The key feature, the cyclopropane ring, gives rise to highly characteristic signals in the NMR spectrum.

In the ¹H-NMR spectrum, the methylene (B1212753) protons of the cyclopropane ring produce distinct signals at unusually high-field (low ppm values), with a signal for one of the protons appearing below 0 ppm. mdpi.comaocs.org Specifically, signals can be observed around -0.33 ppm and 0.60 ppm for the two methylene protons, while the two methine protons of the ring appear near 0.68 ppm. mdpi.comnih.gov The ¹³C NMR spectrum is equally informative, showing typical signals for the cyclopropane ring carbons around 10.89 ppm for the methylene carbon and at approximately 15.71 and 15.75 ppm for the two methine carbons. mdpi.com

Beyond structural confirmation, NMR is crucial for tracer studies using stable isotopes like deuterium (B1214612) (²H). For instance, the enantioselective synthesis of C9 and C10 deuterium-labeled dihydrosterculic acids has been performed to probe the stereochemical mechanism of fatty acid desaturase enzymes that act upon this substrate. bac-lac.gc.ca The resulting labeled molecules can be analyzed by ²H NMR to confirm the position and incorporation of the deuterium label. bac-lac.gc.camcmaster.ca

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Cyclopropane Ring Methylene (CH₂) Proton | ~ -0.33 | mdpi.com |

| ¹H | Cyclopropane Ring Methine (CH) Protons | ~ 0.63 - 0.68 | mdpi.comnih.gov |

| ¹³C | Cyclopropane Ring Methylene (CH₂) Carbon | ~ 10.89 | mdpi.com |

| ¹³C | Cyclopropane Ring Methine (CH) Carbons | ~ 15.71 / 15.75 | mdpi.com |

Mass Spectrometry Imaging (e.g., MALDI-MSI) for Spatial Distribution Analysis of this compound-Containing Lipids within Tissues

Radiochemical Labeling and Tracer Studies in this compound Metabolic Investigations

Radiochemical labeling is a classic and highly sensitive method for tracing the metabolic fate of molecules in biological systems. By introducing a radioactive isotope into a precursor molecule, researchers can follow its incorporation into downstream products, thereby mapping metabolic pathways.

In the investigation of this compound biosynthesis, tracer studies using carbon-14 (B1195169) (¹⁴C) have been pivotal. ebi.ac.uk Experiments in transgenic tobacco cells demonstrated that this compound became specifically labeled when the cells were supplied with either [¹⁴C]oleic acid or [methyl-¹⁴C]methionine. ebi.ac.ukresearchgate.net These results provided strong evidence for the biosynthetic pathway where the cyclopropane ring is formed by the addition of a methylene group across the double bond of oleic acid. ebi.ac.uk The study identified S-adenosylmethionine (derived from methionine) as the donor of the C1 methylene bridge and confirmed that this modification occurs on an oleate (B1233923) molecule, which is often esterified to phosphatidylcholine. ebi.ac.uk These tracer studies were fundamental in defining the pathway in higher plants that produces carbocyclic fatty acids. ebi.ac.uk

Application of [Methyl-14C]Methionine and [14C]Oleic Acid in Biosynthetic Pathway Delineation

The elucidation of the biosynthetic pathway of dihydrosterculic acid has been significantly advanced by the use of radiolabeled precursors, particularly [Methyl-14C]Methionine and [1-14C]Oleic Acid. These isotopic tracers allow researchers to follow the metabolic fate of specific atoms and molecules within a biological system, providing definitive evidence for the origin of the this compound structure.

Research has firmly established that dihydrosterculic acid is synthesized from oleic acid through the addition of a methylene bridge across the cis-double bond. nih.govteagasc.ie The direct precursor relationship was demonstrated in studies involving immature seeds of Malvaceae species and transgenic tobacco suspension cells expressing a cyclopropane fatty acid (CPA-FA) synthase gene from Sterculia foetida. nih.govbrill.com When these systems were supplied with [1-14C]oleic acid, radioactivity was subsequently detected in dihydrosterculic acid, confirming that oleic acid provides the 18-carbon backbone. teagasc.iebrill.com

The source of the single carbon atom for the cyclopropane ring was identified using L-[methyl-14C]methionine. brill.com The methyl group of methionine, activated by its conversion to S-adenosylmethionine (SAM), serves as the donor for the methylene bridge. brill.comfrontiersin.org In vitro assays with S. foetida seed extracts confirmed that S-adenosylmethionine is the methylene donor for the cyclopropanation of oleate. brill.comresearchgate.net

Experiments utilizing transgenic tobacco cells engineered to express the S. foetida CPA-FA synthase provided compelling in vivo evidence. These cells accumulated this compound, up to 6.2% of total fatty acids, and this product was effectively labeled when the cells were cultured with either [1-14C]oleic acid or L-[methyl-14C]methionine. brill.comfrontiersin.org The identity of the radiolabeled product as this compound was rigorously confirmed by co-migration with an authentic standard on both argentation and reverse-phase thin-layer chromatography (TLC) plates, followed by elution and analysis using Gas Chromatography/Mass Spectrometry (GC/MS). brill.com

Table 1: Key Findings from Radiolabeling Studies in this compound Biosynthesis

| Precursor | Experimental System | Key Finding | Analytical Confirmation | Citation |

|---|---|---|---|---|

| [1-14C]Oleic Acid | Transgenic tobacco cells (S. foetida CPA-FA synthase) | Oleic acid is the direct precursor to the 18-carbon chain of this compound. | Argentation TLC, Reverse-phase TLC, GC/MS | brill.com, teagasc.ie |

| L-[methyl-14C]Methionine | Transgenic tobacco cells (S. foetida CPA-FA synthase) | The methyl group of methionine is the source of the cyclopropane ring's methylene carbon. | Argentation TLC, Reverse-phase TLC, GC/MS | brill.com, frontiersin.org |

| S-[methyl-14C]Adenosylmethionine | Sterculia foetida seed extracts (in vitro) | S-adenosylmethionine is the direct methylene donor for the conversion of oleate. | Radioactivity assay of extracted fatty acids | brill.com |

Method Development and Validation for Accurate this compound Quantification in Biological Samples

Accurate quantification of this compound in diverse biological matrices such as plant tissues, seeds, and meat products is essential for agricultural, food authentication, and biochemical research. teagasc.iebrill.com The development and validation of robust analytical methods are paramount for obtaining reliable and reproducible data. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, often considered a "gold standard" for its ability to separate complex mixtures and provide specific identification. teagasc.iewikipedia.org

Method development typically begins with lipid extraction from the biological sample, using established procedures like the Folch method, which employs a chloroform (B151607) and methanol (B129727) mixture. brill.comresearchgate.net Following extraction, the lipids are saponified to release the fatty acids. These free fatty acids are then derivatized to more volatile forms suitable for GC analysis, most commonly as fatty acid methyl esters (FAMEs). teagasc.iefrontiersin.org This is often achieved by trans-methylation using reagents like potassium hydroxide (B78521) in methanol. teagasc.ie

For quantification, an internal standard, such as a fatty acid not naturally present in the sample (e.g., tetracosane), is added at the beginning of the sample preparation process. teagasc.ie This allows for correction of any variability during extraction and derivatization. The GC separates the FAMEs on a capillary column, and the mass spectrometer detects and quantifies the specific ions corresponding to methyl this compound. teagasc.iefrontiersin.orgthermofisher.com The concentration is calculated by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared with a purified this compound standard. nih.gov

An alternative approach involves High-Performance Liquid Chromatography (HPLC). One validated method describes the derivatization of the free fatty acids with 2-bromoacetophenone to form phenacyl esters. nih.gov These derivatives are then separated using dual-column reverse-phase HPLC and quantified using external standards. This method was noted as the first to use external calibration standards for direct quantification of cyclopropenoid fatty acids without needing data conversion relative to other fatty acids. nih.gov

Validation of these quantitative methods is critical and involves assessing several key parameters according to established guidelines. nih.govresearchgate.net These parameters ensure the method is reliable, accurate, and precise for its intended purpose.

Table 2: Parameters for Validation of this compound Quantification Methods

| Validation Parameter | Description | Common Approach | Citation |

|---|---|---|---|

| Selectivity/Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Comparison of mass spectra and retention times with an authentic standard; use of high-resolution columns. | nih.gov, nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Analysis of a series of standards to generate a calibration curve and determine the correlation coefficient (R²). | nih.gov, researchgate.net |

| Accuracy | The closeness of the test results to the true value. | Spike/recovery experiments where a known amount of standard is added to a blank sample matrix. | nih.gov, researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. | nih.gov, researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Determined based on the signal-to-noise ratio (typically 3:1). | researchgate.net, researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or as the lowest point on the calibration curve. | researchgate.net, researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Small variations in parameters like GC oven temperature ramp, flow rate, or mobile phase composition. | nih.gov |

In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy is used as a complementary technique, particularly for structural confirmation. The characteristic signal of the cyclopropane ring protons can aid in the identification and quantification of this compound in a sample. teagasc.iemdpi.com

Comparative and Synthetic Studies on Dihydrosterculate and Its Analogs

Stereoselective Synthesis of Dihydrosterculate and Deuterated Analogs for Mechanistic Investigations

The precise, three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial for its biological function. In the study of this compound, a fatty acid containing a cyclopropane (B1198618) ring, the ability to synthesize specific stereoisomers and isotopically labeled versions is paramount for understanding its biochemical behavior.

Recent advancements have led to the development of flexible and modular stereoselective methods for synthesizing this compound. One such approach involves an asymmetric Corey-Chaykovsky cyclopropanation, which allows for the controlled creation of the three-membered ring with a specific spatial orientation of its substituents. bac-lac.gc.ca This method has been successfully employed to prepare not only the naturally occurring (9R,10S)-dihydrosterculic acid but also its deuterated analogs. bac-lac.gc.caresearchgate.net

The synthesis of deuterated analogs, where specific hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is particularly valuable for mechanistic studies. bac-lac.gc.camdpi.com These labeled compounds act as probes, allowing researchers to trace the metabolic fate of the molecule and elucidate the mechanisms of enzymatic reactions, such as those catalyzed by fatty acid desaturases. bac-lac.gc.ca For instance, the synthesis of 9-d-dihydrosterculic acid and 10-d-dihydrosterculic acid has provided insights into the cyclopropanation process. bac-lac.gc.ca Furthermore, biocatalytic methods combining enzymes like E. coli cyclopropane fatty acid synthase (ecCFAS) with S-adenosylmethionine (SAM) regenerating systems have been developed for the synthesis of both this compound and its deuterated forms. researchgate.netresearcher.lifesciprofiles.com

Determination of Absolute Configuration (e.g., (9R,10S)-Dihydrosterculic Acid)

The exact spatial arrangement of atoms, or absolute configuration, of naturally occurring dihydrosterculic acid has been determined to be (9R,10S). bac-lac.gc.caresearchgate.net This was established through a combination of synthetic and analytical techniques.

Historically, the structure of dihydrosterculic acid was first proposed in 1957. bac-lac.gc.ca With the advent of modern spectroscopic methods like nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC/MS), this initial proposal was confirmed. bac-lac.gc.ca The determination of the absolute configuration, however, required more sophisticated approaches. One method involves the chemical degradation of the cyclopropane fatty acid into known compounds whose stereochemistry can be readily identified. bac-lac.gc.ca Another powerful technique is the comparison of chiroptical properties, such as molar rotation, of the natural product with those of synthetically prepared standards of known configuration. bac-lac.gc.ca The synthesis of (9R,10S)-dihydrosterculic acid and the subsequent comparison of its properties with the natural compound solidified the assignment of its absolute configuration. bac-lac.gc.caresearchgate.net The analysis of dihydrosterculic acid produced via enzymatic cyclopropanation using ecCFAS has also contributed to confirming its absolute configuration. researchgate.net

Comparative Biochemical Analysis with Positional Isomers of Cyclopropane Fatty Acids (e.g., Lactobacillic Acid)

Dihydrosterculic acid is not the only cyclopropane fatty acid found in nature. A notable positional isomer is lactobacillic acid, where the cyclopropane ring is located at the 11,12-position of the fatty acid chain, as opposed to the 9,10-position in this compound. bac-lac.gc.cawikipedia.org Comparative biochemical analyses of these isomers provide valuable insights into the specificity of enzymes and the structural requirements for biological activity.

The biosynthesis of both dihydrosterculic acid and lactobacillic acid proceeds via the addition of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of their respective unsaturated fatty acid precursors: oleic acid for this compound and cis-vaccenic acid for lactobacillic acid. wikipedia.orgcdnsciencepub.com Studies on cyclopropane fatty acid synthases (CFAS) from different organisms have revealed varying substrate specificities. For example, the CFAS from E. coli primarily utilizes C18:1Δ11 (cis-vaccenic acid) to produce lactobacillic acid and does not appear to produce dihydrosterculic acid even when its precursor is available. frontiersin.org This highlights the enzyme's selectivity for the position of the double bond in the fatty acid substrate.

In dairy products, both dihydrosterculic acid and lactobacillic acid can be present as byproducts of bacterial fermentation during silage production. researchgate.net Their presence and relative abundance can be influenced by the specific bacterial species involved. researchgate.netmdpi.com From a biophysical perspective, the position of the cyclopropane ring influences the physical properties of membranes. NMR studies have shown that the cyclopropane ring restricts the mobility of the acyl chain in a manner similar to a cis double bond, thereby affecting membrane fluidity. illinois.edu

Research on Biological Activities of Cyclopropane Fatty Acid Analogs and Derivatives

Cyclopropane fatty acids and their synthetic analogs exhibit a wide range of biological activities, making them a subject of interest in medicinal chemistry and agriculture. ontosight.aiunl.pt The unique strained ring structure of the cyclopropane moiety contributes to these diverse activities. illinois.eduunl.pt

Research has shown that cyclopropane-containing compounds can act as enzyme inhibitors, with some demonstrating antimicrobial, antifungal, and antitumor properties. ontosight.aiunl.pt For instance, certain cyclopropane fatty acids have been found to inhibit fatty acid desaturases. mdpi.com They can also disrupt the integrity of fungal membranes, leading to antifungal effects. mdpi.com The antimicrobial activity of some cyclopropane fatty acids has been attributed to their ability to interfere with the synthesis of structural fatty acids in microorganisms or to cause instability in their cell membranes. mdpi.com

Furthermore, some cyclopropane fatty acid derivatives have been shown to interact with specific cellular signaling pathways. For example, certain cyclopropane fatty acids have been found to activate G-protein coupled receptors like GPR84, suggesting a role in cellular communication. researchgate.net This diverse range of biological activities underscores the potential of cyclopropane fatty acid analogs as lead compounds for the development of new therapeutic agents and other bioactive molecules. ontosight.aiunl.pt

Structure-Activity Relationship Studies of Cyclopropane Ring Functionality in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, particularly the cyclopropane ring in this context, relates to its biological activity. unl.pt These studies involve synthesizing and testing a series of analogs with systematic variations in their structure to identify the key features responsible for their effects.

For cyclopropane-containing compounds, SAR studies have revealed that the presence and specific stereochemistry of the cyclopropane ring are often critical for biological activity. unl.pt The strained nature of the three-membered ring can mimic the geometry of a double bond, allowing these molecules to interact with enzymes and receptors that normally bind to unsaturated fatty acids. illinois.eduunl.pt However, the cyclopropane ring is more stable than a double bond, which can lead to different biological outcomes, such as enzyme inhibition. illinois.edu

The position of the cyclopropane ring along the fatty acid chain, as seen in the comparison between this compound and lactobacillic acid, also plays a significant role in determining biological specificity. nih.gov Additionally, the nature of other functional groups on the molecule can greatly influence its activity. For example, in a series of quinolone derivatives, the presence of a cyclopropyl (B3062369) group at a specific position was found to enhance antimicrobial effectiveness. unl.pt By systematically modifying the structure of cyclopropane fatty acids and their analogs, researchers can gain a deeper understanding of their mechanism of action and design new compounds with improved potency and selectivity. unl.pt

Bioengineering Approaches for Enhanced this compound Production in Transgenic Organisms

Genetic engineering offers a promising avenue for the large-scale production of valuable compounds like this compound. medcraveonline.comwikipedia.org By introducing the genes responsible for its synthesis into suitable host organisms, it is possible to create "transgenic" or "genetically modified" organisms (GMOs) that can produce this cyclopropane fatty acid in significant quantities. interesjournals.orgnih.gov

The key enzyme in this compound biosynthesis is cyclopropane fatty acid synthase (CFAS), which catalyzes the addition of a methylene group from SAM to oleic acid. pnas.org Researchers have successfully isolated the CFAS gene from plants like Sterculia foetida and bacteria like E. coli. frontiersin.orgpnas.org These genes can then be introduced into host organisms, such as plants or microorganisms, using recombinant DNA technology. medcraveonline.comwikipedia.org

For example, expressing the CFAS gene from S. foetida in tobacco suspension cells resulted in the accumulation of dihydrosterculic acid, accounting for up to 6.2% of the total fatty acids. researchgate.netpnas.org Similarly, transient expression of CFAS genes from both cotton (Gossypium hirsutum) and E. coli in the leaves of Nicotiana benthamiana has been shown to produce dihydrosterculic acid. frontiersin.org These studies have also explored strategies to enhance production, such as increasing the availability of the oleic acid substrate by silencing endogenous genes. frontiersin.org The ability to produce this compound in the leafy biomass of plants opens up possibilities for its use in various industrial applications. frontiersin.org Furthermore, transgenic animals have been engineered to produce complex therapeutic proteins in their milk, suggesting a potential, though less explored, avenue for producing specialty fatty acids. nih.govnih.gov

Emerging Research Avenues and Future Directions for Dihydrosterculate Studies

Unraveling the Intricate Regulatory Networks Governing Dihydrosterculate Metabolism

The biosynthesis of this compound from oleic acid is a known pathway, but the complex regulatory networks that govern its metabolism remain largely uncharted territory. pnas.orgnih.gov Future research will likely focus on identifying the transcription factors, signaling molecules, and environmental cues that modulate the expression and activity of enzymes involved in this compound synthesis and subsequent modifications. Understanding how organisms control the levels of this unique fatty acid in response to developmental stages, stress conditions, or nutritional inputs is a key area for future exploration. nih.gov For instance, the accumulation of this compound in response to stress suggests a role in membrane adaptation, a hypothesis that warrants further investigation into the upstream regulatory pathways. nih.govresearchgate.net

In-depth Characterization of Under-studied Cyclopropane (B1198618) Fatty Acid Desaturases and Their Substrate Specificity

While the synthesis of this compound by cyclopropane fatty acid synthase (CPFA synthase) is established, the subsequent desaturation to form cyclopropene (B1174273) fatty acids like sterculic acid is catalyzed by less-characterized cyclopropane fatty acid desaturases. pnas.orgnih.govoup.com A significant avenue for future research is the in-depth characterization of these desaturases. This includes elucidating their protein structures, catalytic mechanisms, and, crucially, their substrate specificity. acs.org

Determining the range of cyclopropane-containing fatty acids that these enzymes can act upon will provide a more complete picture of the metabolic pathways involving these cyclic lipids. pnas.org It is also important to understand the factors that influence their activity and expression. For example, studies on cotton have identified multiple cyclopropane synthase homologues with varying expression levels in different tissues, suggesting tissue-specific regulation and function. nih.govosti.gov Further research could explore if similar diversity exists for cyclopropane fatty acid desaturases.

| Enzyme Family | Research Focus | Potential Impact |

| Cyclopropane Fatty Acid Desaturases | Structure, catalytic mechanism, substrate specificity | Understanding the complete biosynthetic pathway of cyclopropene fatty acids. |

| Cyclopropane Fatty Acid Synthases | Substrate preference (acyl chain length, phospholipid headgroup), regulatory domains | Enabling metabolic engineering for tailored production of specific CPFAs. |

Exploring Novel Biological Functions and Ecological Roles of this compound in Diverse Organisms

The known functions of this compound and other CPFAs are primarily related to membrane fluidity and stress response. nih.govresearchgate.net However, there is a growing interest in exploring other potential biological and ecological roles. For example, some studies suggest that cyclopropenoid fatty acids may play a role in protecting plants from insect herbivory. nih.govosti.gov Further research could investigate whether this compound itself has similar protective functions or other, as-yet-undiscovered ecological roles.

The presence of CPFAs in a variety of organisms, from bacteria to plants and even in the diet of some animals, suggests a broader significance than currently understood. researchgate.netnih.gov Investigating the effects of this compound on cellular signaling pathways, protein function, and inter-organismal interactions could reveal novel biological activities. nih.gov For instance, the metabolism of food-derived cyclopropane lipids in organisms like C. elegans points to conserved pathways for handling these unusual fatty acids. nih.gov

Development of Advanced Methodologies for Spatially Resolved this compound Profiling in Complex Biological Matrices

To fully understand the function of this compound, it is essential to know its precise location within tissues and cells. The development and application of advanced analytical techniques for spatially resolved profiling is a critical future direction. bepress.com Techniques like matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) have already been used to visualize the distribution of lipids, including those with cyclic fatty acids, in plant tissues. nih.govoup.com

Future efforts will likely focus on improving the spatial resolution and sensitivity of these methods to enable the mapping of this compound at the subcellular level. nih.gov This will provide invaluable insights into its role in specific organelles and membrane microdomains. Combining these imaging techniques with other analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will allow for comprehensive and unambiguous identification and quantification of this compound and its metabolites in complex biological samples. mdpi.comresearchgate.netresearchgate.net

| Technique | Application for this compound Research |

| MALDI-MSI | Visualization of this compound distribution in tissues and cells. |

| GC-MS | Identification and quantification of this compound and its derivatives. |

| NMR Spectroscopy | Structural elucidation and confirmation of cyclopropane ring presence. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive this compound Research

A holistic understanding of this compound's role in biology will require the integration of data from multiple "omics" platforms. oup.com By combining genomics, proteomics, and metabolomics approaches, researchers can build comprehensive models of the metabolic networks involving this compound.

Genomic and transcriptomic analyses can identify the genes encoding enzymes involved in this compound metabolism and their regulatory elements. researchgate.netnih.gov Proteomics can quantify the abundance of these enzymes and identify post-translational modifications that may regulate their activity. Metabolomics, particularly untargeted approaches, can provide a snapshot of the entire metabolome, revealing the downstream effects of this compound and identifying novel metabolites. nih.govresearchgate.net The integration of these datasets will be crucial for constructing a systems-level view of this compound's function and regulation. researchgate.net

Q & A

Q. What strategies integrate computational and experimental approaches to study this compound’s molecular interactions?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. Use machine learning models trained on structural-activity relationships to predict novel derivatives, followed by synthetic validation .

Q. How should researchers address variability in this compound’s toxicity data across different experimental models?

- Methodological Answer : Perform dose-response studies in multiple models (e.g., zebrafish, murine, human organoids) to identify species-specific effects. Use transcriptomic profiling (RNA-seq) to compare pathways affected across models. Cross-reference results with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) .

Q. What frameworks are effective for conducting systematic reviews of this compound’s pharmacokinetic properties?

- Methodological Answer : Follow PRISMA guidelines to screen and extract data from published studies. Use tools like RevMan for statistical pooling and risk-of-bias assessment (e.g., Cochrane ROB tool). Highlight methodological limitations (e.g., lack of blinding in in vivo studies) in the discussion .

Methodological Best Practices

- Data Presentation : Avoid overcrowding figures with chemical structures; prioritize clarity (e.g., highlight key functional groups in this compound’s structure) .

- Literature Review : Use Boolean search strategies (e.g., “this compound AND (synthesis OR metabolism)”) in PubMed, Scopus, and specialized chemistry databases. Track citation networks to identify seminal studies .

- Ethical Compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest (e.g., funding sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.